molecular formula C11H9NO2 B173348 1-Methyl-7-nitronaphthalene CAS No. 116530-07-5

1-Methyl-7-nitronaphthalene

Cat. No. B173348
M. Wt: 187.19 g/mol
InChI Key: YAXWLSIDOXNUDW-UHFFFAOYSA-N
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Description

1-Methyl-7-nitronaphthalene is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of naphthalene, which is a mutagenic nitroaromatic compound present in diesel exhaust and causes acute liver and lung toxicity in rodents . It is an intermediate in the production of naphthylamine, a precursor to dyes .


Synthesis Analysis

The synthesis of 1-Nitronaphthalene, a close relative of 1-Methyl-7-nitronaphthalene, has been studied extensively. It is typically achieved through the nitration of naphthalene using a classical nitrating mixture in 1,4-dioxane . The reaction occurs under homogeneous conditions and GC-MS analysis of the product showed peaks corresponding to 1-nitronaphthalene (96%) and 2-nitronaphthalene (4%) .


Molecular Structure Analysis

The molecular structure of 1-Methyl-7-nitronaphthalene consists of a naphthalene core with a nitro group (-NO2) and a methyl group (-CH3) attached. The average mass of the molecule is 187.195 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-7-nitronaphthalene are not well-documented, it can be inferred from studies on naphthalene and its derivatives that these compounds undergo extensive oxidation of the aromatic nucleus, with some oxidation of the methyl group .

Scientific Research Applications

Excited-state Dynamics and Photophysics

1-Methyl-7-nitronaphthalene, along with its derivatives, has been studied for its unique excited-state dynamics. Research has shown that these compounds undergo rapid nonradiative decay channels leading to the triplet state, a process that occurs in less than 200 fs. This rapid intersystem crossing is influenced by the energy gap between the singlet excited state and the receiver triplet state, as well as the conformational relaxation of the molecule. Such studies are crucial for understanding photophysical properties of similar organic compounds (Vogt, Reichardt, & Crespo-Hernández, 2013).

Applications in Battery Technology

1-Nitronaphthalene has been explored as a cathode material for magnesium reserve batteries. The compound's ability to act as a battery depolarizer, in conjunction with a high-energy magnesium anode, demonstrates its potential in energy storage applications. Optimization of its concentration in the cathode mix has shown to improve battery performance (Thirunakaran et al., 1996).

Photochemical Transformations

The photochemical transformations of nitronaphthalene derivatives, including 1-methyl-7-nitronaphthalene, have been a subject of research. For example, these compounds have been shown to undergo photoreactions in specific media, leading to the production of chloronaphthalenes. This type of aromatic photosubstitution is significant in the field of organic photochemistry (Frśater & Havinga, 1970).

Atmospheric Chemistry

Studies on the atmospheric chemistry of nitronaphthalene derivatives have revealed that photolysis is a major degradation pathway under ambient conditions. Such research is vital for understanding the environmental impact and distribution patterns of these compounds in the atmosphere (Arey et al., 1990).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of 1-nitronaphthalene. Studies have explored efficient synthesis methods and examined the chemical shifts and coupling constants in its structure. Such information is essential for its application in the synthesis of medicines, dyes, and other chemicals (Gong-an, Jiang-huan, & Xiaopeng, 2009).

Safety And Hazards

While specific safety data for 1-Methyl-7-nitronaphthalene is not available, naphthalene, a related compound, is classified as a possible human carcinogen and is known to be toxic if swallowed .

Future Directions

Given the widespread distribution of naphthalene and its derivatives in the environment and the potential for low-level exposure to humans, there is a need for further work on the mechanisms of toxicity in animal models, with attention to whether these processes are applicable to humans .

properties

IUPAC Name

1-methyl-7-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXWLSIDOXNUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151419
Record name 1-Methyl-7-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-7-nitronaphthalene

CAS RN

116530-07-5
Record name 1-Methyl-7-nitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116530075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-7-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-7-NITRONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P496X2834M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Gupta, WP Harger, J Arey - Atmospheric Environment, 1996 - Elsevier
1- and 2-Nitronaphthalene (NN) and the 14 methylnitronaphthalene (MNN) isomers were identified and quantified in ambient vapor-phase samples collected in Redlands, CA during …
Number of citations: 99 www.sciencedirect.com
J Arey, B Zielinska, R Atkinson… - International journal of …, 1989 - Wiley Online Library
The nitroarene products of the gas‐phase reactions of acenaphthylene, acenaphthene, phenanthrene, and anthracene‐d 10 with N 2 O 5 and the OH radical (in the presence of NO x ) …
Number of citations: 121 onlinelibrary.wiley.com
J Arey, B Zielinska - Journal of High Resolution …, 1989 - Wiley Online Library
We report the linear retention indices of the 14 methylnitro‐naphthalenes on three high resolution capillary columns and their electron impact mass spectra. The analyses of the …
Number of citations: 15 onlinelibrary.wiley.com
MCD Sub-contracter, WP Harger, P McElroy… - 2001 - ww2.arb.ca.gov
This contract had three project elements dealing with aspects of the atmospheric chemistry of volatile or semi-volatile organic compounds. Project Element No. 1 concerned the …
Number of citations: 3 ww2.arb.ca.gov
LD Claxton, PP Matthews, SH Warren - Mutation Research/Reviews in …, 2004 - Elsevier
Mutagens in urban air pollution come from anthropogenic sources (especially combustion sources) and are products of airborne chemical reactions. Bacterial mutation tests have been …
Number of citations: 255 www.sciencedirect.com
R Abramowitz - 1986 - search.proquest.com
The melting points of rigid, hydrogen bonding, and non-hydrogen bonding organic compounds have been estimated from their chemical structure. The estimation was accomplished …
Number of citations: 6 search.proquest.com

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